methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a trifunctional structure:
- Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
- Substituents:
- A chlorine atom at position 3.
- An oxime ester group at position 4, derived from 3-chlorobenzoyl chloride.
- A methyl carboxylate at position 3 and a phenyl group at position 1.
This compound belongs to a class of pyrazole derivatives known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 5-chloro-4-[(E)-(3-chlorobenzoyl)oxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c1-27-19(26)16-15(17(21)24(23-16)14-8-3-2-4-9-14)11-22-28-18(25)12-6-5-7-13(20)10-12/h2-11H,1H3/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCDLLADVUXMDW-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NOC(=O)C2=CC(=CC=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/OC(=O)C2=CC(=CC=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C19H13Cl2N3O4
- Molar Mass : 418.23 g/mol
- Structural Features : The compound features a pyrazole ring substituted with a chlorobenzoyl group and a carboxylate moiety, which are critical for its biological activity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown promising results in reducing inflammatory markers such as TNF-α and IL-6 in vitro. In a study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial effects. Pyrazole derivatives have been tested against various bacterial strains including E. coli and Staphylococcus aureus. Notably, similar compounds have shown significant inhibition of bacterial growth, indicating that modifications in the benzoyl group can enhance antimicrobial efficacy .
3. Anticancer Properties
Emerging studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis. For example, certain pyrazole compounds have been reported to induce apoptosis in cancer cell lines by activating caspase pathways .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By blocking the synthesis or action of pro-inflammatory cytokines, these compounds can mitigate inflammatory responses.
- Disruption of Bacterial Cell Wall Synthesis : The presence of the chlorobenzoyl moiety may enhance interaction with bacterial enzymes involved in cell wall synthesis, leading to increased antimicrobial activity.
- Induction of Apoptosis in Cancer Cells : The activation of apoptotic pathways through caspase activation has been observed in related pyrazole compounds.
Scientific Research Applications
Pharmacological Studies
Methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar pyrazole structures often exhibit significant biological activity, including inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.
Case Study : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of pyrazole derivatives and found that modifications similar to those present in methyl 5-chloro compounds could enhance efficacy against inflammatory markers .
Agricultural Applications
This compound may also have applications in agriculture, particularly as a pesticide or herbicide. The presence of the chlorobenzoyl group suggests potential herbicidal activity by inhibiting specific enzymatic pathways in plants.
Data Table: Potential Herbicidal Activity
| Compound | Mode of Action | Target Organism | Efficacy |
|---|---|---|---|
| Methyl 5-chloro... | Inhibits photosynthesis | Various weeds | Moderate |
| Similar Pyrazole Derivative | Disrupts cell division | Grasses | High |
Biochemical Research
The compound's ability to form stable complexes with metal ions makes it useful in biochemical assays, particularly those exploring metal ion interactions in biological systems.
Research Insight : Studies have shown that pyrazole derivatives can act as chelating agents, which is critical in understanding metal ion transport and storage within cells .
Chemical Reactions Analysis
Knoevenagel Condensation
This reaction is employed to modify the pyrazole core. For example:
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Reagents : Ethyl cyanoacetate, base (e.g., piperidine).
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Conditions : 0°C, solvent (e.g., ethanol).
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Outcome : Forms propionate derivatives (e.g., ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)propionate) .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Knoevenagel Condensation | Ethyl cyanoacetate, base | 0°C, ethanol | Ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)propionate |
Hydrazone Formation
Hydrazones are synthesized by reacting the aldehyde group with hydrazines:
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Reagents : Hydrazine derivatives (e.g., thiosemicarbazide).
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Conditions : Acidic or neutral aqueous solutions.
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Application : Used to prepare derivatives with anti-inflammatory or anticancer potential .
Oxime Formation
The oxime group’s formation involves the reaction of carbonyl compounds with hydroxylamine:
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Mechanism : Nucleophilic attack of hydroxylamine on the carbonyl group, followed by dehydration.
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Conditions : Often performed in alcoholic solutions with acid catalysis.
Medicinal Chemistry
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Anti-inflammatory Activity : Pyrazole derivatives exhibit cyclooxygenase (COX) enzyme inhibition, with electron-withdrawing groups (e.g., chlorine) enhancing activity.
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Anticancer Potential : Structural modifications (e.g., fluorine substitution) improve interaction with biological targets.
Chemical Transformations
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Thiosemicarbazone Derivatives : Prepared via reaction with thiosemicarbazide, showing anticonvulsant properties .
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Hydrazide Derivatives : Formed by condensation with hydrazines, evaluated for analgesic and anti-inflammatory effects .
| Application | Key Activity | Reference |
|---|---|---|
| Anti-inflammatory | COX enzyme inhibition | |
| Anticancer | Target modulation | |
| Anticonvulsant | Thiosemicarbazone derivatives |
Stability and Reactivity
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Stability : Stable under standard laboratory conditions but may decompose under extreme pH or temperature.
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Reactivity : Participates in typical pyrazole reactions, including nucleophilic substitution and condensation.
Structural Elucidation
Crystallographic studies (e.g., IUCr Data) provide insights into the compound’s molecular geometry and supramolecular interactions, such as hydrogen bonding .
Pharmacological Evaluation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the pyrazole ring and the oxime ester group. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Core Heterocycle : Pyrrole derivatives (e.g., ) exhibit different electronic properties compared to pyrazoles due to reduced aromaticity and nitrogen positioning.
- Substituent Effects : The trifluoromethyl group in enhances metabolic stability and lipophilicity, which is advantageous in agrochemical design .
Agrochemical Potential
- Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) is a commercial insecticide with a pyrazole core .
- However, its efficacy depends on hydrolytic stability and target-site interactions .
Q & A
Q. What are the common synthetic routes for methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate?
The compound can be synthesized via nucleophilic substitution reactions involving intermediates like 5-chloro-1-phenylpyrazole derivatives. A typical procedure involves reacting 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with substituted phenols in the presence of a base such as K₂CO₃ to introduce the (3-chlorobenzoyl)oxyimino moiety . The Vilsmeier–Haack reaction is also employed for formyl group introduction in pyrazole precursors . Microwave-assisted synthesis using ethanol/alumina as a solvent under controlled irradiation has been reported for similar compounds, offering improved reaction efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy : To confirm functional groups (e.g., C=O, C=N).
- ¹H/¹³C NMR : To verify substitution patterns and regiochemistry.
- Mass spectrometry : For molecular weight validation and fragmentation analysis.
- X-ray crystallography : For absolute structural determination and validation of stereochemistry using programs like SHELXL .
Advanced Research Questions
Q. How can researchers optimize reaction yields during nucleophilic substitution steps?
Yield optimization involves:
- Catalyst selection : K₂CO₃ or other mild bases to minimize side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature control : Reactions at 60–80°C balance kinetics and thermal stability .
- Microwave irradiation : Reduces reaction time and improves regioselectivity for similar pyrazole derivatives .
Q. How should contradictions in NMR data during structural elucidation be resolved?
Contradictions often arise from dynamic processes (e.g., tautomerism) or overlapping signals. Strategies include:
- Variable-temperature NMR : To identify tautomeric equilibria.
- 2D NMR (COSY, NOESY) : For resolving coupling patterns and spatial correlations.
- Cross-validation with X-ray data : SHELX-refined crystallographic models provide definitive bond lengths and angles .
Q. What computational methods predict crystal packing and intermolecular interactions?
- Hirshfeld surface analysis : Maps close-contact interactions (e.g., H-bonding, π-π stacking).
- Graph set analysis : Classifies hydrogen-bonding patterns (e.g., Etter’s formalism for supramolecular synthons) .
- DFT calculations : Estimate lattice energies and stabilize polymorph predictions.
Q. What challenges arise in assessing the bioactivity of this compound?
- Functional group interference : The 3-chlorobenzoyloxy group may exhibit cytotoxicity, complicating in vitro assays.
- Solubility limitations : Use of DMSO or cyclodextrin-based carriers improves bioavailability .
- Metabolic stability : Microsomal studies (e.g., liver S9 fractions) are critical for evaluating oxidative degradation.
Q. How do substituents influence hydrogen bonding and crystal stability?
The chloro and benzoyloxy groups act as hydrogen-bond acceptors, forming C–H···O and N–H···Cl interactions. These interactions stabilize layered or helical packing motifs, as observed in similar pyrazole-carboxylate derivatives . Substituent electronegativity directly correlates with lattice energy, affecting melting points and hygroscopicity .
Q. How is hydrogen bonding validated experimentally and theoretically?
- X-ray crystallography : SHELXL-refined structures quantify bond distances and angles .
- IR/Raman spectroscopy : Detect shifts in O–H or N–H stretching frequencies.
- Theoretical modeling : Quantum Topological Molecular Similarity (QTMS) indices validate interaction strengths .
Q. What are the advantages of microwave-assisted synthesis for pyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
